

# Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide

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## Compound of Interest

Compound Name: Dihydro-2H-pyran-3(4H)-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **Dihydro-2H-pyran-3(4H)-one**, a versatile saturated oxygen heterocycle. Its importance as a building block in the synthesis of various biologically active molecules necessitates a thorough understanding of its structural characterization through modern spectroscopic techniques. This document presents key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Dihydro-2H-pyran-3(4H)-one**, providing a quantitative reference for its identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Dihydro-2H-pyran-3(4H)-one**[\[1\]](#)[\[2\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.94	s	-	H-2
3.77	t	5.2	H-6
2.45	t	6.8	H-4
2.02	quint	6.0	H-5
Solvent: CDCl <sub>3</sub>			

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one[1][2]

Chemical Shift ( $\delta$ ) ppm	Assignment
207.5	C-3 (C=O)
74.5	C-2
65.9	C-6
37.4	C-4
24.8	C-5
Solvent: CDCl <sub>3</sub>	

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Dihydro-2H-pyran-3(4H)-one[1][2]

m/z	Ion	Ionization Method
100	[M] <sup>+</sup>	Electron Ionization (EI)
71	[M - CHO] <sup>+</sup>	Electron Ionization (EI)
42	[C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>	Electron Ionization (EI)

## Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data for **Dihydro-2H-pyran-3(4H)-one**

Functional Group	Vibration Type	Predicted Wavenumber (cm <sup>-1</sup> )	Expected Intensity
Ketone (C=O)	Stretch	~1715	Strong
Ether (C-O-C)	Asymmetric Stretch	1050 - 1150	Strong
Alkane (C-H)	Stretch	2850 - 3000	Medium to Strong

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Synthesis of Dihydro-2H-pyran-3(4H)-one

A practical synthetic route starting from  $\alpha$ -ketoglutaric acid has been reported.<sup>[2]</sup> The overall process involves four steps:

- **Ketal Ester Formation:**  $\alpha$ -Ketoglutaric acid is converted to dimethyl 2,2-dimethoxypentanedioate. This is achieved by reacting it with trimethyl orthoformate and sulfuric acid in absolute methanol.<sup>[2]</sup>
- **Reduction:** The resulting ketal ester is reduced using a strong reducing agent like Lithium aluminum hydride (LiAlH<sub>4</sub>) in an appropriate solvent such as dry tetrahydrofuran (THF) to yield 2,2-dimethoxypentane-1,5-diol.<sup>[2]</sup>
- **Cyclization:** The diol undergoes cyclization. This can be achieved by converting the diol to a dimesylate followed by intramolecular cyclization to furnish 3,3-dimethoxytetrahydro-2H-pyran.<sup>[2]</sup>
- **Hydrolysis:** The final step is the acidic hydrolysis of the 3,3-dimethoxytetrahydro-2H-pyran to yield the target compound, **Dihydro-2H-pyran-3(4H)-one**.<sup>[2]</sup>

## Spectroscopic Analysis

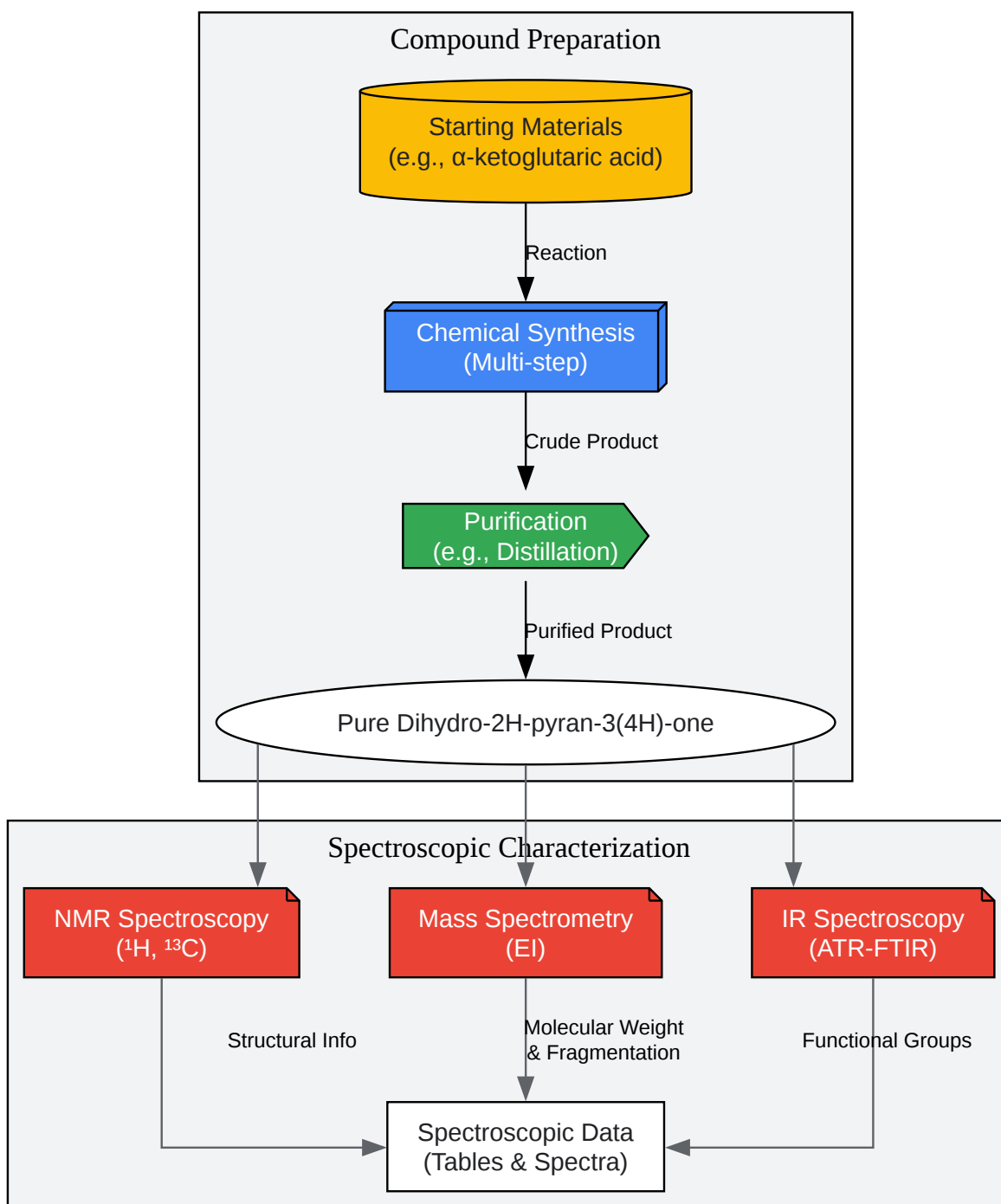
Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a spectrometer operating at a frequency of 500 MHz for proton and 125 MHz for carbon-13.<sup>[2]</sup> Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts are reported in parts per million (ppm) downfield from an internal tetramethylsilane (TMS) standard.<sup>[2]</sup>

Mass Spectrometry (MS): Mass spectra were recorded using an Agilent 5890 Series II 5972 GCMS instrument with electron impact ionization (EI).<sup>[2]</sup>

Infrared (IR) Spectroscopy: IR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A background spectrum of the clean ATR crystal is first recorded. A small amount of the liquid sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio over a spectral range of  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .<sup>[3]</sup>

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: General workflow for synthesis and spectroscopic analysis.

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## References

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